{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of molecules known as spiroketals, which are notable for their potential applications in various fields of chemistry and biology. The molecular formula for this compound is , and its molecular weight is approximately .
This compound can be synthesized through various chemical methods, utilizing readily available precursors and reagents. Its synthesis and characterization have been documented in several scientific publications, highlighting its significance in organic synthesis and medicinal chemistry .
{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can be classified under:
The synthesis of {6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:
The reaction generally occurs at moderate temperatures (60-80°C) to facilitate the formation of the spirocyclic ring system. In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency while minimizing by-products .
The molecular structure of {6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol features a spirocyclic arrangement with two ether linkages and a hydroxymethyl group. The structural representation can be denoted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | (6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
| InChI | InChI=1S/C10H18O3/c1-9(2)6-10(7-12-9)4-3-8(5-11)13-10/h8,11H,3-7H2,1-2H3 |
{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for {6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with biological targets through hydrogen bonding and other molecular interactions facilitated by its hydroxyl group. This interaction may influence enzyme activity or receptor binding in biological systems .
{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is typically found as a colorless oil with the following properties:
| Property | Value |
|---|---|
| Appearance | Colorless oil |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The compound exhibits typical reactivity associated with alcohols and ethers:
{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
This compound's unique structural features make it valuable for various applications across chemistry and biology sectors.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2